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Technical Support Center: d-AP5 Washout in
Slice Recordings
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in determining the effective washout time for the NMDA receptor

antagonist d-AP5 in acute brain slice recordings.

Frequently Asked Questions (FAQs)
Q1: What is d-AP5 and why is its complete washout important?

A1: d-AP5 (d-2-amino-5-phosphonovalerate) is a potent and selective competitive antagonist

of the NMDA receptor.[1][2] It competitively inhibits the binding of glutamate to the NMDA

receptor, thereby blocking its activation.[1][2] Complete washout of d-AP5 is crucial for

experiments that require the comparison of neuronal activity before and after NMDA receptor

blockade, or for "re-activation" studies, such as inducing long-term potentiation (LTP) after a

period of NMDA receptor inhibition. Incomplete washout can lead to the misinterpretation of

results, as residual d-AP5 will continue to suppress NMDA receptor function.

Q2: What is a typical washout time for d-AP5 in slice recordings?

A2: There is no universal washout time for d-AP5, as it is highly dependent on the specific

experimental parameters. However, published studies commonly report washout times ranging
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from 20 to 60 minutes. For example, some studies have shown recovery of NMDA-mediated

excitatory postsynaptic currents (EPSCs) after a 20-minute washout, while others have

demonstrated the ability to induce LTP after a 30-minute washout of d-AP5. It is essential to

empirically determine the optimal washout time for your specific experimental setup.

Q3: What factors can influence the washout time of d-AP5?

A3: Several factors can significantly impact the time required for complete d-AP5 washout:

Slice Thickness: Thicker slices (e.g., >300 µm) will have longer washout times due to the

increased diffusion distance for the drug to exit the tissue.[3][4]

Perfusion Rate: A faster perfusion rate of the artificial cerebrospinal fluid (aCSF) will facilitate

more rapid clearance of the drug from the recording chamber and the slice surface.[5][6]

Temperature: While physiological temperatures can enhance slice health, temperature can

also affect drug diffusion and binding kinetics.[7][8][9] It is important to maintain a consistent

temperature throughout the experiment.

d-AP5 Concentration: Higher concentrations of d-AP5 may require longer washout periods.

Tissue Trapping: Studies have shown that a significant portion of d-AP5 can become trapped

within the brain tissue, making it inaccessible to simple diffusion-based washout.[10] This

can substantially prolong the effective washout time.

Perfusion System Design: The design of the recording chamber and the efficiency of the

perfusion system can impact the exchange of aCSF and the removal of the drug.[11][12]

Q4: How can I be certain that d-AP5 is completely washed out?

A4: The most reliable method is to monitor the recovery of an NMDA receptor-mediated

physiological response. This can be achieved by isolating NMDA receptor currents

pharmacologically (e.g., in the presence of AMPA and GABA receptor blockers) and measuring

their amplitude before d-AP5 application, during its application, and at various time points

during washout. Complete washout is achieved when the NMDA receptor-mediated response

returns to the pre-drug baseline level and remains stable.
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Problem Possible Causes Recommended Solutions

Incomplete Washout (NMDA

receptor-mediated response

does not return to baseline)

1. Insufficient Washout Time:

The washout period is too

short for the d-AP5 to diffuse

out of the slice. 2. Tissue

Trapping of d-AP5: A

significant amount of the drug

is retained within the tissue.

[10] 3. Low Perfusion Rate:

The flow rate of the aCSF is

not sufficient to effectively

clear the drug. 4. Thick Brain

Slices: The diffusion distance

in thicker slices is too great for

efficient washout within a

reasonable timeframe.[3][4]

1. Increase Washout Duration:

Systematically test longer

washout periods (e.g., in 10-15

minute increments). 2.

Pulsatile Washout: Alternate

between the standard

perfusion rate and short

periods of a higher flow rate to

help dislodge trapped drug. 3.

Optimize Perfusion System:

Ensure your perfusion system

provides a complete and rapid

exchange of the chamber

volume.[5][11][12] 4. Use

Thinner Slices: If

experimentally feasible, use

thinner brain slices (e.g., 250-

300 µm) to reduce diffusion

distance.

High Variability in Washout

Times Between Slices

1. Inconsistent Slice

Thickness: Variability in the

thickness of the prepared

slices. 2. Inconsistent

Perfusion: Fluctuations in the

perfusion rate during or

between experiments. 3.

Variability in Slice Health:

Differences in the viability of

the slices can affect drug

diffusion and clearance.

1. Consistent Slicing

Technique: Ensure a

consistent and accurate slicing

procedure to produce uniform

slice thickness. 2. Calibrate

Perfusion Pump: Regularly

check and calibrate the

perfusion pump to ensure a

stable and reproducible flow

rate. 3. Monitor Slice Health:

Visually inspect slices for signs

of damage or poor health

before and during the

experiment.

Slow Onset of d-AP5 Effect 1. Slow Diffusion into the Slice:

The drug is taking a long time

1. Allow Sufficient Equilibration

Time: Ensure an adequate pre-
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to reach the target neurons in

the center of the slice. 2. Low

Perfusion Rate: The drug is not

being delivered to the slice

efficiently.

application period for the drug

to diffuse into the slice and

reach a steady-state

concentration. 2. Increase

Perfusion Rate During

Application: A higher flow rate

can speed up the delivery of

the drug to the slice.

Quantitative Data Summary
The following table summarizes reported washout times for d-AP5 from slice electrophysiology

studies. It is important to note that these are examples, and the optimal time should be

determined empirically.

Brain Region
Slice
Thickness
(µm)

d-AP5
Concentration
(µM)

Reported
Washout Time
(minutes)

Outcome
Measure

Hippocampal

CA1
Not Specified 50 20

Recovery of

NMDA EPSCs

Zebrafish Dorsal

Telencephalon
Not Specified 30 30

Induction of LTP

after block

Experimental Protocol: Determining Effective d-AP5
Washout Time
This protocol provides a systematic approach to determine the necessary washout time for d-
AP5 in your specific experimental conditions.

Objective: To empirically determine the time required for the complete reversal of d-AP5-

induced blockade of NMDA receptor-mediated synaptic currents.

Materials:

Acute brain slices prepared according to your standard protocol.
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Recording setup for whole-cell patch-clamp or field potential recordings.

Artificial cerebrospinal fluid (aCSF) with and without d-AP5.

Pharmacological agents to isolate NMDA receptor currents (e.g., CNQX or NBQX for AMPA

receptors, and picrotoxin or bicuculline for GABA-A receptors).

Methodology:

Prepare Brain Slices: Prepare acute brain slices at your desired thickness and allow them to

recover for at least 1 hour.

Establish a Stable Baseline:

Obtain a stable whole-cell patch-clamp recording from a neuron of interest or place a field

potential electrode in the desired region.

In the presence of AMPA and GABA-A receptor antagonists, evoke and record NMDA

receptor-mediated excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) at a

low stimulation frequency (e.g., 0.05-0.1 Hz).

Record a stable baseline of the NMDA receptor-mediated response for at least 10-15

minutes.

Apply d-AP5:

Bath-apply d-AP5 at the desired concentration.

Continue to record the NMDA receptor-mediated response until it is completely blocked or

reaches a steady-state inhibition.

Initiate Washout and Monitor Recovery:

Switch the perfusion to d-AP5-free aCSF to begin the washout.

Continuously record the NMDA receptor-mediated response.

Monitor the amplitude of the response over time.
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Determine Complete Washout:

Washout is considered complete when the amplitude of the NMDA receptor-mediated

response returns to the pre-drug baseline level and remains stable for at least 10-15

minutes.

Plot the amplitude of the response as a function of time to visualize the washout kinetics.

Data Analysis:

For each slice, measure the time it takes for the NMDA receptor-mediated response to

recover to 90-100% of the initial baseline.

Calculate the average washout time across multiple slices to determine the effective

washout period for your experimental conditions.

Visualizations
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Workflow for Determining Effective d-AP5 Washout Time
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Caption: A flowchart illustrating the experimental workflow for determining the effective washout

time of d-AP5.

d-AP5 Mechanism of Action
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Caption: A diagram showing the competitive antagonism of d-AP5 at the NMDA receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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